1-(1,3-Thiazol-4-yl)ethan-1-ol
Description
1-(1,3-Thiazol-4-yl)ethan-1-ol is a heterocyclic alcohol featuring a thiazole ring substituted at the 4-position with an ethanol group. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their electronic and biological properties. This compound has a molecular formula of C₅H₇NOS and a molecular weight of 129.18 g/mol (PubChem CID: 22647203) . Its structure is characterized by the hydroxyl group on the ethyl chain, which enables hydrogen bonding and influences solubility and reactivity.
Properties
IUPAC Name |
1-(1,3-thiazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4(7)5-2-8-3-6-5/h2-4,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKKXJKGYIHJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41040-89-5 | |
| Record name | 1-(1,3-thiazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Thiazol-4-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically uses a combination of α-haloketones and thioamides under acidic conditions . Another method involves the reaction of 2-chloro-1-(1,3-thiazol-4-yl)ethanone with thiourea in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Thiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Thiazole aldehydes or acids.
Reduction: Thiazole alcohols or amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-(1,3-Thiazol-4-yl)ethan-1-ol has shown promise in medicinal chemistry, particularly as an enzyme inhibitor. Its thiazole ring structure is often linked to various pharmacological activities.
Antiviral Activity
Research indicates that derivatives of this compound may inhibit neuraminidase, an enzyme critical for the replication of influenza viruses. A study demonstrated that certain thiazole derivatives could effectively bind to the active sites of neuraminidase, thus blocking its activity and preventing viral replication.
Anticancer Potential
The compound's derivatives have been investigated for their anticancer properties. Thiazole-containing compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, a study on related thiazole derivatives showed significant activity against human hepatocellular carcinoma and lung cancer cell lines .
Agricultural Chemistry Applications
In the realm of agricultural chemistry, this compound is being explored for its potential as a pesticide or fungicide. The thiazole moiety is known for its antimicrobial properties, which can be beneficial in protecting crops from pathogens.
Enzyme Inhibition in Agriculture
Research suggests that compounds similar to this compound may inhibit specific enzymes in plant pathogens. This inhibition could lead to reduced disease incidence in crops, thereby enhancing yield and quality .
Materials Science Applications
The unique chemical structure of this compound also opens avenues for applications in materials science.
Biomaterials Development
Due to its biocompatibility and potential antimicrobial properties, this compound can be integrated into biomaterials for medical applications. It may serve as a functional additive in coatings or scaffolds used in tissue engineering .
Table 1: Biological Activities of this compound Derivatives
Case Study: Antiviral Efficacy Against Influenza Virus
A study published in "Bioorganic & Medicinal Chemistry Letters" evaluated the antiviral efficacy of thiazole derivatives against the influenza virus. The results indicated that compounds with a thiazole ring exhibited strong binding affinity to neuraminidase and significantly inhibited viral replication in vitro. This positions these compounds as candidates for further development as antiviral agents.
Mechanism of Action
The mechanism by which 1-(1,3-Thiazol-4-yl)ethan-1-ol exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The thiazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with metabolic pathways in microorganisms, disrupting their growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Ethanol Derivatives
The following compounds share structural similarities with 1-(1,3-Thiazol-4-yl)ethan-1-ol, differing primarily in their heterocyclic substituents:
Key Observations :
- Electronic Effects : Pyridine derivatives exhibit stronger hydrogen-bonding capacity due to the basic nitrogen atom, reflected in downfield-shifted hydroxyl protons (δ 4.13 vs. δ ~1.44–1.46 for thiazole analogs) .
- Reactivity : The sulfur atom in thiazoles facilitates electrophilic substitution at the 5-position, unlike pyridines or furans, which undergo reactions at nitrogen-adjacent or oxygen-adjacent sites, respectively .
Functional Group Variations
- 1-(1,3-Thiazol-4-yl)ethan-1-one (PI-17044): The ketone analog (C₁₂H₈F₃NOS, MW 271.26) lacks the hydroxyl group, reducing hydrogen-bonding capacity but increasing electrophilicity for nucleophilic additions .
- (E)-1-(5-Methyl-triazol-4-yl)ethan-1-one Oxime : Oxime formation (δ 8.42 for NH in ¹H NMR) highlights the role of hydroxylamine in converting ketones to oximes, a reaction less common in thiazole alcohols .
Physicochemical and Spectroscopic Comparisons
NMR Data
Insights :
- Thiazole protons resonate upfield compared to pyridine due to sulfur’s electron-withdrawing effect.
- Hydroxyl protons in thiazole derivatives appear as doublets (J ≈ 6.3 Hz), indicative of coupling with adjacent CH₂ groups .
Biological Activity
1-(1,3-Thiazol-4-yl)ethan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound this compound features a thiazole ring, which is known for its pharmacological significance. Thiazoles are heterocyclic compounds that have been extensively studied for their biological properties. The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate alkylating agents under controlled conditions. Various synthetic routes have been explored to optimize yields and enhance biological activity.
Biological Activities
This compound exhibits a range of biological activities, including:
Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. For instance, compounds containing thiazole rings have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values typically ranging from 6.25 to 12.5 µg/mL . The presence of substituents on the thiazole ring can enhance these activities .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that thiazole derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. For example, certain thiazole derivatives exhibited IC50 values comparable to established chemotherapeutic agents like cisplatin .
Enzyme Inhibition
Inhibitory activity against enzymes such as acetylcholinesterase (AChE) has been reported for thiazole-containing compounds. This is particularly relevant in the context of Alzheimer's disease, where AChE inhibitors are sought after for therapeutic purposes . The binding interactions and stability of these compounds have been elucidated through molecular docking studies.
Case Studies
Several studies have highlighted the biological activities of thiazole derivatives:
- Antimicrobial Evaluation : A study synthesized a series of thiazole derivatives and tested them against various microbial strains. The results indicated that certain derivatives exhibited potent antimicrobial activity, particularly against Candida albicans and Klebsiella pneumoniae, with MIC values significantly lower than those of traditional antibiotics .
- Anticancer Assessment : In vitro studies on human cancer cell lines showed that specific thiazole derivatives could inhibit cell growth effectively. For instance, compounds with specific substitutions on the thiazole ring demonstrated improved antiproliferative effects compared to others .
- Enzyme Inhibition Studies : Compounds derived from this compound were tested for AChE inhibition, revealing promising results that suggest potential applications in treating neurodegenerative diseases .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(1,3-Thiazol-4-yl)ethan-1-ol be optimized for high yield and purity?
- Methodological Answer : Iron(II) phthalocyanine (FePC) catalysts under aerobic conditions can promote regioselective hydration of alkynes to secondary alcohols. For example, use 0.25 mol% FePC in ethanol at room temperature with 6 equivalents of water, and monitor reaction progress via TLC. Purification via flash chromatography (eluent: CH₂Cl₂/hexane) yields ~67% purity . Catalytic hydrogenation with chiral catalysts (e.g., Ru-based systems) may enhance stereoselectivity for chiral analogs .
Q. What analytical techniques are most suitable for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identify hydroxyl (δ ~1.44 ppm, d, J = 6.3 Hz) and thiazole proton environments (δ ~7.11–6.78 ppm) .
- GC-MS : Confirm molecular ion peaks and fragmentation patterns.
- TLC : Monitor reaction progress using silica gel plates (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can regioselectivity (Markovnikov vs. anti-Markovnikov) be controlled during the catalytic hydration of alkynes to synthesize this compound?
- Methodological Answer : FePC catalysts favor Markovnikov addition due to ligand-controlled electronic effects. Anti-Markovnikov products require alternative catalysts (e.g., Au or Pd systems) or directing groups on the alkyne substrate. Adjust solvent polarity (e.g., THF vs. ethanol) to influence transition-state stabilization .
Q. What computational methods are effective for analyzing the electronic structure of this compound?
- Methodological Answer : Use Multiwfn to calculate electrostatic potential surfaces (EPS), electron localization functions (ELF), and bond orders. Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can predict NMR chemical shifts and vibrational frequencies for validation against experimental data .
Q. How can enantiomeric purity be achieved in chiral derivatives of this compound?
- Methodological Answer : Employ asymmetric hydrogenation with chiral Ru or Rh catalysts (e.g., Noyori-type systems). Optimize reaction temperature (0–25°C) and hydrogen pressure (10–50 bar). Characterize enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What are best practices for resolving structural ambiguities using X-ray crystallography?
- Methodological Answer : Use SHELXL for refinement of high-resolution data (<1.0 Å) and ORTEP for visualizing anisotropic displacement parameters. For twinned crystals, apply TwinRotMat in WinGX to deconvolute overlapping reflections .
Q. How to address contradictions between experimental spectroscopic data and computational predictions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
